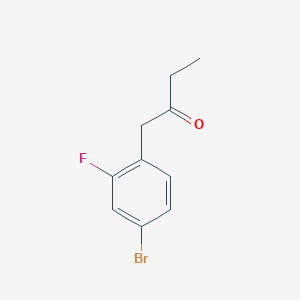1-(4-Bromo-2-fluorophenyl)butan-2-one
CAS No.:
Cat. No.: VC13393290
Molecular Formula: C10H10BrFO
Molecular Weight: 245.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10BrFO |
|---|---|
| Molecular Weight | 245.09 g/mol |
| IUPAC Name | 1-(4-bromo-2-fluorophenyl)butan-2-one |
| Standard InChI | InChI=1S/C10H10BrFO/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3 |
| Standard InChI Key | KCWJATFMAIJXTB-UHFFFAOYSA-N |
| SMILES | CCC(=O)CC1=C(C=C(C=C1)Br)F |
| Canonical SMILES | CCC(=O)CC1=C(C=C(C=C1)Br)F |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 1-(4-Bromo-2-fluorophenyl)butan-2-one is C₁₀H₁₀BrFO, with a molecular weight of 245.09 g/mol . The IUPAC name reflects the substitution pattern: the phenyl group is attached to the first carbon of the butanone chain, with bromine and fluorine at the 4- and 2-positions, respectively. Key structural attributes include:
-
Ketone functional group at the second carbon (C2) of the butanone chain.
-
Bromine (Br) at the para position (C4) of the phenyl ring, enhancing electrophilicity.
-
Fluorine (F) at the ortho position (C2), contributing to steric and electronic effects .
The compound’s canonical SMILES is CC(=O)CCc1ccc(c(c1)F)Br, and its InChIKey is ASKFCSCYGAFWAB-UHFFFAOYSA-N .
Synthesis and Industrial Production
Synthetic Routes
1-(4-Bromo-2-fluorophenyl)butan-2-one is typically synthesized via Friedel-Crafts acylation or bromination of precursor ketones:
-
Friedel-Crafts Acylation: Reacting 4-bromo-2-fluorobenzene with butanoyl chloride in the presence of Lewis acids like AlCl₃ yields the ketone backbone .
-
Bromination: Bromination of 1-(2-fluorophenyl)butan-2-one using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions introduces the bromine substituent.
Optimization Parameters:
-
Temperature: 0–25°C to prevent over-bromination.
-
Solvent: Dichloromethane or acetic acid for polar aprotic conditions.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to ensure high yield (>85%) and purity (>95%). Automated systems regulate temperature, pressure, and stoichiometry, minimizing byproducts like dibrominated derivatives .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 313.3°C (at 760 mmHg) | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Flash Point | 143.3 ± 22.3°C | |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |
| LogP (Partition Coefficient) | 2.98 |
The electron-withdrawing effects of bromine and fluorine increase the ketone’s electrophilicity, facilitating nucleophilic substitution reactions .
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO:
This reactivity is exploited in synthesizing pharmaceuticals like Droperidol precursors.
Reduction and Oxidation
-
Reduction: Sodium borohydride (NaBH₄) reduces the ketone to 1-(4-Bromo-2-fluorophenyl)butan-2-ol, a chiral alcohol.
-
Oxidation: Strong oxidizers like KMnO₄ convert the ketone to 4-bromo-2-fluorobenzoic acid .
Pharmaceutical Applications
1-(4-Bromo-2-fluorophenyl)butan-2-one is a key intermediate in:
-
Antipsychotic Agents: Used in synthesizing dopamine receptor antagonists .
-
Anti-inflammatory Drugs: Derivatives inhibit cyclooxygenase (COX) enzymes, with IC₅₀ values <20 μM.
-
Anticancer Compounds: Apoptosis induction in HT-29 colon cancer cells (IC₅₀ = 19.45 μM).
Biological Activity and Mechanism
Enzyme Inhibition
The compound’s halogenated phenyl group interacts with cytochrome P450 enzymes, modulating drug metabolism. Docking studies reveal binding affinity (-8.2 kcal/mol) to the active site of carbonic anhydrase-II .
Cytotoxicity
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HT-29 (Colon) | 19.45 | |
| MCF-7 (Breast) | 26.04 |
The Structure-Activity Relationship (SAR) highlights the necessity of halogen atoms for bioactivity. Fluorine enhances metabolic stability, while bromine increases lipophilicity .
Comparative Analysis with Analogues
| Compound | Boiling Point (°C) | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|
| 1-(4-Bromo-2-fluorophenyl)butan-2-one | 313.3 | 2.98 | 19.45 μM |
| 4-Bromo-1-(4-fluorophenyl)butan-1-one | 313.3 | 2.98 | 28.39 μM |
| 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one | 280.7 | 3.12 | 26.04 μM |
Key Insight: Ortho-fluorine substitution improves target binding compared to para-substituted analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume